molecular formula C19H25N3O5 B13387841 Boc-His(pi-Bom)-OH

Boc-His(pi-Bom)-OH

Cat. No.: B13387841
M. Wt: 375.4 g/mol
InChI Key: LPVKZCHCZSFTOJ-UHFFFAOYSA-N
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Description

Boc-His(pi-Bom)-OH, also known as N-alpha-Boc-N-pi-benzyloxymethyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxymethyl (Bom) group attached to the histidine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(pi-Bom)-OH typically involves the protection of the histidine molecule with Boc and Bom groups. The process begins with the protection of the amino group of histidine using the Boc group. This is followed by the protection of the imidazole ring of histidine with the Bom group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-His(pi-Bom)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Bom protective groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

    Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Bom group removal.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and uronium salts like HATU.

Major Products Formed

The major products formed from these reactions include deprotected histidine derivatives and peptide chains with this compound incorporated into their sequence.

Scientific Research Applications

Boc-His(pi-Bom)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Boc-His(pi-Bom)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Boc and Bom groups protect the reactive sites of histidine, allowing for selective reactions at other sites. Upon deprotection, the histidine residue can participate in various biochemical processes, including enzyme catalysis and metal ion coordination.

Comparison with Similar Compounds

Similar Compounds

    Boc-His(3-Bom)-OMe HCl: A similar compound with a methoxy group instead of a hydroxyl group.

    Boc-His(3-Bom)-Osu: A similar compound with an N-hydroxysuccinimide ester group.

Uniqueness

Boc-His(pi-Bom)-OH is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The combination of Boc and Bom groups allows for efficient protection and deprotection, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKZCHCZSFTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79950-65-5
Record name Boc-L-Histidine(Benzyloxymethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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